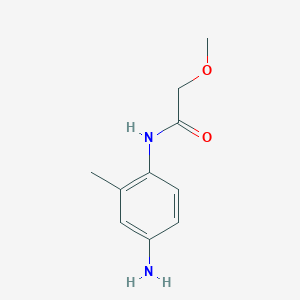

N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-methoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-5-8(11)3-4-9(7)12-10(13)6-14-2/h3-5H,6,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWPCADWCCAKMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588286 |

Source

|

| Record name | N-(4-Amino-2-methylphenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926271-83-2 |

Source

|

| Record name | N-(4-Amino-2-methylphenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Amino-2-methylphenyl)-2-methoxyacetamide (CAS Number 926271-83-2)

Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery

N-(4-Amino-2-methylphenyl)-2-methoxyacetamide, identified by the CAS number 926271-83-2, is an organic compound that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and drug development.[1] Its molecular architecture, featuring a substituted aniline core coupled with a methoxyacetamide side chain, presents a unique combination of functional groups that are pivotal for forging new molecular entities. This guide aims to provide a comprehensive technical overview of this compound, delving into its synthesis, physicochemical characteristics, analytical characterization, and potential applications. As a versatile building block, this compound holds the promise for the synthesis of novel compounds with diverse biological activities. The exploration of acetamide derivatives has been a fruitful endeavor in the quest for new therapeutic agents, with related structures showing potential in areas such as oncology and metabolic diseases.[2]

Physicochemical Properties: A Snapshot of the Molecule

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While extensive experimental data for this compound is not broadly published, we can collate available information and draw comparisons with structurally similar molecules to provide a useful profile.

| Property | Value | Source/Method |

| CAS Number | 926271-83-2 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | >288 °C at 760 mmHg (predicted) | [3] |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO (predicted) | Inferred from similar compounds |

| SMILES | O=C(NC1=CC=C(N)C=C1C)COC | [1] |

| InChIKey | YXWPCADWCCAKMF-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Insights: A Practical Approach

The synthesis of this compound can be achieved through the acylation of 4-amino-2-methylaniline with a suitable methoxyacetylating agent. A common and effective method involves the use of methoxyacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Amino-2-methylaniline

-

Methoxyacetyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or pyridine

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-amino-2-methylaniline (1.0 eq) in anhydrous dichloromethane. Add triethylamine (1.2 eq) to the solution as a base.

-

Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of methoxyacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent is critical as methoxyacetyl chloride is highly reactive towards water, which would lead to the formation of methoxyacetic acid and reduce the yield of the desired product.

-

Base: Triethylamine or pyridine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.

-

Controlled Addition at Low Temperature: The acylation reaction is exothermic. Adding the methoxyacetyl chloride slowly at 0 °C helps to dissipate the heat, preventing side reactions and ensuring the stability of the reactants.

Diagram of the Synthesis Workflow:

Caption: Synthetic workflow for this compound.

Analytical Characterization: Ensuring Purity and Identity

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm. A singlet for the methyl group on the aromatic ring around δ 2.2 ppm. A singlet for the methoxy group protons around δ 3.4 ppm. A singlet for the methylene protons of the acetamide group around δ 4.0 ppm. A broad singlet for the amine protons (NH₂) and a singlet for the amide proton (NH). |

| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. A signal for the methyl carbon around δ 17 ppm. A signal for the methoxy carbon around δ 59 ppm. A signal for the methylene carbon around δ 72 ppm. A signal for the carbonyl carbon of the amide around δ 168 ppm. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 194.23, corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine and secondary amide (around 3200-3400 cm⁻¹). A strong absorption band for the C=O stretching of the amide group (around 1650 cm⁻¹). C-O stretching for the ether group (around 1100 cm⁻¹). |

| High-Performance Liquid Chromatography (HPLC) | A single sharp peak under optimized conditions would indicate high purity. |

Applications in Research and Drug Development: A Building Block of Potential

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The primary amino group offers a reactive handle for a variety of chemical transformations, including diazotization, further acylation, and reductive amination, allowing for the construction of diverse chemical libraries for high-throughput screening.

The acetamide moiety is a common feature in many biologically active compounds. For instance, research into novel acetamide derivatives has led to the discovery of potent anti-cancer agents.[2] Furthermore, related N-phenylacetamides have been investigated as selective β3-adrenergic receptor agonists, which have potential applications in the treatment of obesity and type 2 diabetes. The structural motifs present in this compound make it an attractive starting material for the exploration of new therapeutic agents in these and other disease areas.

Diagram of Potential Derivatization and Application:

Caption: Potential derivatization pathways and therapeutic applications.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be observed when handling this compound. Based on data for similar compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[4] Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential as a building block in the synthesis of novel molecules for drug discovery and materials science. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive scaffold for creating diverse chemical libraries. While comprehensive public data on its biological activity is currently limited, the known importance of the acetamide and substituted aniline moieties in medicinal chemistry suggests that this compound and its derivatives are worthy of further investigation. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this versatile chemical entity.

References

-

PubChem. "N-(2-Amino-4-methoxyphenyl)acetamide." National Center for Biotechnology Information. Available at: [Link]

-

Global Substance Registration System (GSRS). "N-(4-METHOXY-2-METHYLPHENYL)-ACETAMIDE." Available at: [Link]

-

Sinfoo Biotech. "n-(4-amino-2-methylphenyl)-2-phenoxyacetamide." Available at: [Link]

-

PubMed. "Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells." National Center for Biotechnology Information. Available at: [Link]

-

PubChem. "2-((4-Methoxyphenyl)amino)-N-methylacetamide." National Center for Biotechnology Information. Available at: [Link]

-

PubChem. "N-(2-amino-4-methylphenyl)acetamide." National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. "Reactions of Phenylamine as a Primary Amine." Available at: [Link]

-

Chemguide. "phenylamine (aniline) as an amine." Available at: [Link]

-

YouTube. "The Ethanoylation of Amines (A2 Chemistry)." Available at: [Link]

-

ResearchGate. "Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride..." Available at: [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072) [hmdb.ca]

- 2. WO2014132270A2 - Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof - Google Patents [patents.google.com]

- 3. EP0605392B1 - Process for producing methoxyminoacetamide compounds - Google Patents [patents.google.com]

- 4. 2-amino-2-(4-methoxyphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide. Intended for researchers, scientists, and professionals in drug development, this document consolidates crucial data on the compound's chemical identity, physicochemical characteristics, spectroscopic profile, reactivity, and safe handling. While this molecule is primarily available as a research chemical or synthetic intermediate, a thorough understanding of its properties is essential for its effective application in synthetic chemistry and medicinal chemistry programs. This guide synthesizes information from available sources and provides expert-driven protocols for its synthesis and analysis, grounded in established chemical principles.

Chemical Identity and Structure

This compound is a substituted aromatic amide. Its structure incorporates a 4-amino-2-methylaniline core N-acylated with a methoxyacetyl group. This combination of functional groups—a primary aromatic amine, a secondary amide, and an ether—dictates its chemical behavior and potential utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

-

IUPAC Name: this compound

-

CAS Number: 926271-83-2[1]

-

Molecular Formula: C₁₀H₁₄N₂O₂[1]

-

Molecular Weight: 194.23 g/mol [1]

-

Chemical Structure:

Figure 1: 2D Structure of this compound

Physicochemical Properties

Precise experimental data for the physicochemical properties of this compound are not widely published. The following table summarizes available data and expert predictions based on the analysis of its chemical structure and comparison with analogous compounds. Such data is critical for anticipating its behavior in various experimental settings, from reaction workups to formulation development.

| Property | Value (with source or basis) | Significance in Drug Development & Research |

| Appearance | Predicted: White to off-white or tan crystalline solid. | Influences handling, formulation, and purity assessment. |

| Melting Point | Not experimentally determined. Predicted to be in the range of 130-160 °C. | A key indicator of purity. A sharp melting point range suggests high purity. |

| Boiling Point | Not experimentally determined. Predicted to be >300 °C (with decomposition). | High boiling point is expected due to hydrogen bonding and molecular weight. |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water and non-polar organic solvents. | Crucial for selecting appropriate solvents for reactions, purification, and analysis. |

| pKa | Predicted: Amine (NH₂) ~4-5; Amide (NH) ~17-18. | The basicity of the aromatic amine will influence its reactivity and salt formation potential. |

| LogP | Predicted: 1.0 - 1.5 | Indicates the compound's lipophilicity, affecting its pharmacokinetic properties (ADME). |

Synthesis and Manufacturing Considerations

The synthesis of this compound is not extensively detailed in publicly available literature. However, a chemically sound and widely practiced approach for the formation of N-aryl acetamides is the acylation of an appropriate aniline derivative.

Proposed Synthetic Pathway

The most direct synthetic route involves the reaction of 4-amino-2-methylaniline with a suitable methoxyacetylating agent, such as methoxyacetyl chloride, in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on standard acylation methods.[2][3] Researchers should perform their own optimization.

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-amino-2-methylaniline (1.0 eq) and a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per gram of aniline).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the stirred solution. Cool the mixture to 0 °C in an ice bath.

-

Acylation: Dissolve methoxyacetyl chloride (1.1 eq) in a small amount of the same dry solvent and add it dropwise to the aniline solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Rationale: Dropwise addition at low temperature controls the exothermic reaction and minimizes potential side reactions. The base is crucial to scavenge the HCl generated, driving the reaction to completion.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Data and Analysis

While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features. These predictions are invaluable for the structural confirmation of the synthesized material.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (3H): Signals expected in the range of δ 6.5-7.5 ppm. The substitution pattern will lead to distinct splitting patterns (doublets and doublet of doublets).

-

Amine Protons (-NH₂): A broad singlet, typically in the range of δ 3.5-4.5 ppm, which may exchange with D₂O.

-

Amide Proton (-NH-): A broad singlet, typically downfield in the range of δ 8.0-9.5 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.3-3.5 ppm.

-

Methylene Protons (-CH₂-): A singlet around δ 4.0-4.2 ppm.

-

Methyl Protons (Ar-CH₃): A singlet around δ 2.1-2.3 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (-C=O): Expected in the range of δ 168-172 ppm.

-

Aromatic Carbons (6C): Multiple signals in the aromatic region of δ 110-150 ppm.

-

Methylene Carbon (-CH₂-): A signal around δ 70-75 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 58-60 ppm.

-

Methyl Carbon (Ar-CH₃): A signal in the aliphatic region, around δ 17-20 ppm.

Mass Spectrometry (MS)

In Electrospray Ionization (ESI-MS), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 195.2. Fragmentation patterns in MS/MS would likely involve the cleavage of the amide bond, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrations of its key functional groups:

-

N-H Stretching (Amine & Amide): Two distinct bands for the primary amine (-NH₂) around 3300-3500 cm⁻¹ and a broader band for the secondary amide N-H.

-

C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.

-

N-H Bending (Amide II): A characteristic band around 1510-1550 cm⁻¹.

-

C-O Stretching (Ether): A strong band in the region of 1075-1150 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Reactivity and Stability

-

Reactivity: The primary aromatic amine is a nucleophilic center and can undergo reactions such as diazotization, further acylation, or alkylation under appropriate conditions. The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions with heating.

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, it should be protected from strong oxidizing agents. Like many aromatic amines, it may be sensitive to light and air over long-term storage, potentially leading to discoloration.

-

Storage: It is recommended to store the compound in a tightly sealed container, in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally similar anilide compounds suggest the following precautions:

-

Hazard Classification: May cause skin irritation (Category 2) and serious eye irritation (Category 2).[4] May be harmful if swallowed.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust.

-

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

-

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable research chemical with significant potential as a synthetic intermediate. This guide has provided a detailed account of its chemical identity, predicted physicochemical properties, and plausible methods for its synthesis and characterization. The provided protocols and data, grounded in established chemical principles and comparisons to analogous structures, offer a solid foundation for researchers working with this compound. Adherence to the outlined safety and handling procedures is paramount to ensure safe and effective laboratory practice.

References

- Fisher Scientific. (n.d.). Safety Data Sheet for a related acetamide compound. Retrieved January 17, 2026.

- Sinfoo Biotech. (n.d.). n-(4-amino-2-methylphenyl)-2-phenoxyacetamide. Retrieved January 17, 2026.

- ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide. Retrieved January 17, 2026.

- BLDpharm. (n.d.). 926271-83-2|this compound. Retrieved January 17, 2026.

- Sigma-Aldrich. (n.d.). N-(2-Amino-4-methoxyphenyl)acetamide. Retrieved January 17, 2026.

- Royal Society of Chemistry. (n.d.). Synthesis of 2-Nitro-4-methylaniline. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved January 17, 2026.

- Biosynth. (n.d.). N-(4-Amino-2-methylphenyl)acetamide | 56891-59-9. Retrieved January 17, 2026.

- Thermo Fisher Scientific. (n.d.). N1-(4-Amino-2-methylphenyl)acetamide, 90%. Retrieved January 17, 2026.

- PubChem. (n.d.). N-(2-amino-4-methylphenyl)acetamide. Retrieved January 17, 2026.

- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chlorpyrifos - Table 3-2, Physical and Chemical Properties of Chlorpyrifos. Retrieved January 17, 2026.

- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chloromethane - Table 4-2, Physical and Chemical Properties of Chloromethane. Retrieved January 17, 2026.

- Google Patents. (n.d.). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide. Retrieved January 17, 2026.

- Google Patents. (n.d.). WO 2013/134298 Al - Raf Inhibitor Compounds. Retrieved January 17, 2026.

- Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved January 17, 2026.

- Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved January 17, 2026.

- PubChem. (n.d.). N-(2,6-dimethylphenyl)-2-methoxyacetamide. Retrieved January 17, 2026.

- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyrethrins and Pyrethroids - Table 4-5, Physical and Chemical Properties of Selected Pyrethroidsa. Retrieved January 17, 2026.

- SpectraBase. (n.d.). 2-(4-chloro-2-methylphenoxy)-N-(4-methylphenyl)acetamide - Optional[13C NMR]. Retrieved January 17, 2026.

- SpectraBase. (n.d.). 3-Amino-4-methoxybenzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved January 17, 2026.

Sources

Technical Guide: Unambiguous Structure Elucidation of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

An in-depth technical guide or whitepaper on the core.

Abstract

The precise and unequivocal determination of a chemical structure is a cornerstone of chemical research and pharmaceutical development. Any ambiguity in molecular architecture can lead to misinterpreted biological activity, flawed structure-activity relationships (SAR), and significant delays in development pipelines. This guide provides a comprehensive, methodology-driven approach to the structure elucidation of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide. We move beyond a simple recitation of data to detail the strategic rationale behind the selection and sequencing of analytical techniques. By integrating one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a self-validating workflow that ensures the highest confidence in the final structural assignment. This document serves as both a practical protocol and a strategic blueprint for tackling similar small molecule characterization challenges.

Foundational Analysis: Mass Spectrometry and Molecular Formula

The first step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that severely constrains the possibilities for the elemental composition.

An Electron Spray Ionization (ESI) source is typically employed for a molecule of this nature due to its polarity. The expected observation would be the protonated molecular ion, [M+H]⁺.

Table 1: High-Resolution Mass Spectrometry Data

| Parameter | Observed Value | Theoretical Value | Deviation (ppm) | Deduced Molecular Formula |

|---|

| [M+H]⁺ | 195.1128 | 195.1133 | -2.6 | C₁₀H₁₅N₂O₂ |

With the molecular formula C₁₀H₁₄N₂O₂ , we can calculate the Degree of Unsaturation (DoU), an essential first clue to the presence of rings or double/triple bonds.

-

DoU Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2) = 10 + 1 - (14/2) + (2/2) = 5

A DoU of 5 strongly suggests the presence of a benzene ring (which accounts for 4 degrees) and one additional double bond, most likely a carbonyl group (C=O), which is consistent with the proposed acetamide structure.

Functional Group Identification via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides rapid, invaluable information about the functional groups present in a molecule by measuring the vibrations of bonds. For the target molecule, the IR spectrum serves to confirm the presence of key structural motifs identified from the molecular formula.

Experimental Protocol: FT-IR (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

-

Place a small, solvent-free sample of this compound directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Process the data by performing a baseline correction and peak picking.

Expected IR Absorptions and Their Significance:

-

~3450-3300 cm⁻¹ (two sharp bands): Symmetrical and asymmetrical stretching of the primary amine (-NH₂) group. The presence of two distinct bands is a hallmark of a primary amine.

-

~3300-3250 cm⁻¹ (one broad band): N-H stretching of the secondary amide. This band is often broader due to hydrogen bonding.

-

~1660 cm⁻¹ (strong, sharp band): The Amide I band, primarily due to C=O carbonyl stretching. This confirms the DoU calculation.

-

~1600-1450 cm⁻¹ (multiple bands): C=C stretching vibrations within the aromatic ring.

-

~1100 cm⁻¹: C-O stretching of the methoxy ether group.

Mapping the Structure: A Multi-dimensional NMR Approach

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. We employ a suite of experiments, each providing a unique and complementary piece of the structural puzzle.

Proton Environments: ¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling).

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-1' | ~7.8-8.2 | br s | 1H | Amide N-H |

| H-6 | ~7.1-7.3 | d | 1H | Aromatic |

| H-5 | ~6.6-6.8 | dd | 1H | Aromatic |

| H-3 | ~6.6-6.8 | d | 1H | Aromatic |

| H-8 | ~3.9-4.1 | s | 2H | -O-CH₂-C=O |

| H-2' | ~3.6-3.8 | br s | 2H | Amine -NH₂ |

| H-9 | ~3.3-3.5 | s | 3H | -O-CH₃ |

| H-7 | ~2.1-2.3 | s | 3H | Ar-CH₃ |

-

Causality: The broad singlets for the N-H protons are due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. The aromatic protons are expected in the 6.5-7.5 ppm region, with splitting patterns dictated by their positions relative to one another. The aliphatic singlets correspond to the methoxy, methyl, and methylene groups, which lack adjacent proton neighbors.

The Carbon Skeleton: ¹³C NMR and DEPT-135

The ¹³C NMR spectrum identifies all unique carbon atoms. A DEPT-135 experiment is run concurrently to differentiate between CH₃/CH groups (positive phase) and CH₂ groups (negative phase). Quaternary carbons (including C=O) are absent in a DEPT-135 spectrum.

Table 3: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |

|---|---|---|

| ~168-170 | Absent | C-1' (Amide C=O) |

| ~145-148 | Absent | C-4 (Ar-NH₂) |

| ~132-135 | Absent | C-1 (Ar-NH) |

| ~130-132 | Positive | C-6 (Ar-CH) |

| ~125-128 | Absent | C-2 (Ar-CH₃) |

| ~118-120 | Positive | C-5 (Ar-CH) |

| ~115-117 | Positive | C-3 (Ar-CH) |

| ~72-75 | Negative | C-8 (-O-CH₂-C=O) |

| ~58-60 | Positive | C-9 (-O-CH₃) |

| ~17-19 | Positive | C-7 (Ar-CH₃) |

Assembling the Fragments: 2D NMR Correlation Spectroscopy

Two-dimensional NMR is the final and most critical step, allowing for the unambiguous assembly of the previously identified fragments.

Workflow for Structure Elucidation using NMR

Caption: The logical workflow for NMR-based structure elucidation.

A. COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically separated by 2-3 bonds). For this molecule, the key expected correlation would be between the aromatic protons H-5 and H-6, confirming their ortho relationship.

B. HSQC (Heteronuclear Single Quantum Coherence): This is a crucial step that definitively links each proton to the carbon atom it is directly attached to. It correlates the ¹H and ¹³C spectra via one-bond couplings. For example, it would show a cross-peak connecting the proton signal at ~2.1-2.3 ppm (H-7) to the carbon signal at ~17-19 ppm (C-7).

C. HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the final piece of the puzzle, revealing correlations between protons and carbons over 2-4 bonds. This allows us to connect the isolated spin systems and quaternary carbons.

Key Expected HMBC Correlations for Final Structure Proof:

-

Aromatic Methyl to Ring: Protons of the methyl group (H-7) will show correlations to C-1, C-2, and C-3 of the aromatic ring.

-

Amide Linkage: The amide proton (H-1') should show a correlation to the carbonyl carbon (C-1'). More importantly, protons on the aromatic ring, specifically H-6, will show a correlation to the amide carbonyl carbon (C-1'), definitively linking the side chain to the ring at position 1.

-

Methoxyacetamide Side Chain: The methylene protons (H-8) will correlate to the carbonyl carbon (C-1') and the methoxy carbon (C-9). The methoxy protons (H-9) will correlate to the methylene carbon (C-8).

Caption: Key HMBC correlations confirming molecular connectivity.

Conclusion: A Self-Validating Structural Assignment

By systematically applying a suite of analytical techniques, we have constructed an unassailable case for the structure of this compound.

-

HRMS established the correct molecular formula, C₁₀H₁₄N₂O₂.

-

IR Spectroscopy confirmed the presence of the key functional groups: primary amine, secondary amide, and ether.

-

¹H and ¹³C NMR provided a complete census of all proton and carbon environments.

-

2D NMR (COSY, HSQC, and HMBC) served as the ultimate arbiter, piecing together the molecular fragments and establishing the precise atomic connectivity. The HMBC data, in particular, provides the definitive links between the methoxyacetamide side chain and the 4-amino-2-methylphenyl ring system.

This multi-faceted, self-validating approach ensures that every piece of data is consistent with the others, leading to a final structure assignment with the highest possible degree of confidence, a mandatory requirement in modern chemical and pharmaceutical sciences.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

University of California, Davis. Infrared (IR) Spectroscopy. LibreTexts Chemistry. [Link]

-

Reich, H. J. Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

"Molecular weight of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide"

An In-Depth Technical Guide to the Molecular Weight of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Abstract: This technical guide provides a comprehensive analysis of this compound, focusing on the determination and validation of its molecular weight. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of this compound's fundamental properties. This document outlines the theoretical basis of its molecular weight, presents a detailed protocol for its experimental verification using Liquid Chromatography-Mass Spectrometry (LC-MS), and discusses the critical principles of analytical method validation to ensure data integrity and regulatory compliance.

Compound Identification and Physicochemical Properties

This compound is an organic compound belonging to the classes of amides, ethers, and benzene compounds.[1] Accurate identification and characterization are the foundational steps in any research or development pipeline. The primary identifiers and calculated properties of this molecule are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 926271-83-2 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| SMILES Code | O=C(NC1=CC=C(N)C=C1C)COC | [1] |

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula, C₁₀H₁₄N₂O₂, dictates the number of each atom in the molecule. Using the standard atomic weights of Carbon (≈12.011 u), Hydrogen (≈1.008 u), Nitrogen (≈14.007 u), and Oxygen (≈15.999 u), the theoretical molecular weight is calculated as follows:

-

(10 × 12.011) + (14 × 1.008) + (2 × 14.007) + (2 × 15.999) = 194.228 g/mol

This calculated value is in excellent agreement with the published molecular weight of 194.23.[1] While theoretical calculation is precise, experimental verification is essential to confirm the identity and purity of a synthesized or procured sample.

Experimental Verification by Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[2] It is the definitive method for determining the molecular weight of small molecules, providing high accuracy and sensitivity.[3][4] For a compound like this compound, a primary aromatic amine, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended technique.[5][6]

The overall experimental workflow for molecular weight determination is a systematic process that ensures accurate and reproducible results.

Sources

- 1. 926271-83-2|this compound|BLD Pharm [bldpharm.com]

- 2. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 3. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

An In-Depth Technical Guide to N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

This technical guide provides a comprehensive overview of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document delves into its chemical identity, physicochemical properties, a proposed synthesis protocol, and potential applications, grounded in established scientific principles.

Chemical Identity and Nomenclature

This compound is a substituted aromatic amide. The structural nomenclature indicates a 2-methoxyacetamide group attached to the nitrogen of a 4-amino-2-methylaniline moiety.

IUPAC Name and Synonyms

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

While a comprehensive, officially curated list of synonyms is not extensively available in public databases, based on common chemical naming conventions and supplier information, the following could be considered as valid synonyms:

-

2-methoxy-N-(4-amino-2-methylphenyl)acetamide

-

N-(4-amino-2-methyl-phenyl)-2-methoxy-acetamide[1]

It is crucial for researchers to reference the CAS number to ensure the procurement of the correct chemical entity.

Chemical Identifiers

A unique set of identifiers is assigned to this compound to facilitate its unambiguous identification in databases and regulatory documents.

| Identifier | Value | Source |

| CAS Number | 926271-83-2 | BLDpharm[2] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | BLDpharm[2] |

| Molecular Weight | 194.23 g/mol | BLDpharm[2] |

| MDL Number | MFCD09047444 | BLDpharm[2] |

Physicochemical and Safety Data

Understanding the physical and chemical properties of a compound is paramount for its handling, storage, and application in experimental settings.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely published. However, based on its chemical structure, the following properties can be anticipated:

| Property | Predicted Value/Information |

| Appearance | Likely a solid at room temperature |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to have some solubility in polar organic solvents |

Safety and Handling

For detailed safety information, it is always recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier. General safety precautions for handling similar chemical compounds include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

-

Ventilation: Use only in a well-ventilated area.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[3]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

Synthesis Protocol

Proposed Synthesis Workflow

The synthesis of this compound can be logically achieved by the acylation of 4-amino-2-methylaniline with methoxyacetyl chloride.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

4-Amino-2-methylaniline

-

Methoxyacetyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Purification apparatus (e.g., column chromatography system)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-methylaniline (1.0 equivalent) in dichloromethane.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add methoxyacetyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Potential Applications in Research and Drug Development

While specific studies on the biological activity of this compound are not prominent in the available literature, its structural motifs suggest potential areas of investigation. The acetamide moiety is a common feature in many biologically active compounds.

Rationale for Potential Applications

The broader class of N-phenylacetamides and related structures have been explored for various therapeutic applications. For instance, derivatives of N-phenylacetamides have been investigated for their potential as:

-

Anticancer Agents: The N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has been identified as a novel framework for developing agents active against both sensitive and resistant cancer cell lines.[4]

-

Antimicrobial Agents: Novel analogues of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide have been synthesized and studied for their antimicrobial properties.[5]

-

Ion Channel Modulators: Derivatives of 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino compounds, which share some structural similarities, have been identified as selective TRPV4 antagonists for the treatment of pain.[6]

The presence of the 4-amino-2-methylphenyl group in the target molecule provides a site for further chemical modification, allowing for the generation of a library of related compounds for screening in various biological assays. This makes this compound a potentially valuable building block in medicinal chemistry and drug discovery programs.

Caption: Potential research applications derived from structural analogies.

Conclusion

This compound is a chemical compound with a well-defined structure and identity. While detailed experimental data on its properties and synthesis are not extensively documented in publicly accessible literature, established principles of organic chemistry allow for a confident prediction of its synthesis and handling requirements. Its structural features suggest that it could be a valuable intermediate or lead compound in the exploration of new therapeutic agents, particularly in the fields of oncology and infectious diseases. Further research into the biological activities of this compound and its derivatives is warranted.

References

-

Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016). PubMed. [Link]

-

n-(4-amino-2-methylphenyl)-2-phenoxyacetamide. Sinfoo Biotech. [Link]

-

N-(2-amino-4-methylphenyl)acetamide | C9H12N2O | CID 330040. PubChem. [Link]

-

N-(4-METHOXY-2-METHYLPHENYL)-ACETAMIDE. gsrs. [Link]

-

Buy N-(4-methoxy-2-methylphenyl)acetamide. Boron Molecular. [Link]

-

Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016). PubMed. [Link]

-

Material Safety Data Sheet. Grambling State University. [Link]

-

1-CHLORO-2,3-EPOXYPROPANE. Sdfine. [Link]

-

Safety data sheet. CPAChem. [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2021). PMC - PubMed Central. [Link]

-

Acetamide, N-(4-methylphenyl)-. the NIST WebBook. [Link]

-

ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. (2013). ResearchGate. [Link]

-

Discovery of novel 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives as orally bioavailable TRPV4 antagonists for the treatment of pain: Part 2. (2016). PubMed. [Link]

Sources

- 1. N1-(4-Amino-2-methylphenyl)acetamide, 90%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 926271-83-2|this compound|BLD Pharm [bldpharm.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives as orally bioavailable TRPV4 antagonists for the treatment of pain: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Application of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Abstract

This technical guide provides a comprehensive overview of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide, a key intermediate in pharmaceutical research and development. The document is intended for researchers, chemists, and drug development professionals, offering in-depth information on the compound's properties, associated hazards, and detailed protocols for its safe handling, synthesis, purification, and analysis. By integrating established safety procedures with proven laboratory techniques, this guide aims to equip scientific professionals with the necessary knowledge to work with this compound in a safe and efficient manner, ensuring both personal safety and the integrity of their research.

Introduction: The Scientific Context

This compound and its analogues are of significant interest in medicinal chemistry due to their structural motifs, which are present in a variety of biologically active molecules. The presence of an aniline moiety and an acetamide side chain makes this compound a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. A thorough understanding of its chemical properties and reactivity is paramount for its effective use in drug discovery pipelines. This guide provides a foundational understanding of this compound from a safety and handling perspective, supported by practical, field-proven experimental protocols.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is the cornerstone of its safe and effective use. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Chemical Name | This compound | BLDpharm[1] |

| CAS Number | 926271-83-2 | BLDpharm[1] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | BLDpharm[1] |

| Molecular Weight | 194.23 g/mol | BLDpharm[1] |

| Appearance | Solid (form may vary) | General knowledge |

| Solubility | Soluble in polar organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water. | General chemical principles |

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A thorough risk assessment must be conducted before any handling or experimental work.

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 2. Causes skin irritation.[2][3][4]

-

Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[2][3][4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). May cause respiratory irritation.[2][3][4]

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]

-

Response:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][3][4]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[2][3][4]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3][4]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2][3][4]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[2][3][4]

Incompatible Materials:

-

Strong acids

-

Strong bases

-

Acid chlorides

-

Reducing agents

-

Oxidizing agents[2]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is non-negotiable when working with substituted anilines and their derivatives. The following procedures are based on established best practices for laboratory safety.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

Caption: Personal Protective Equipment Workflow.

Engineering Controls

All work with this compound should be performed in a certified chemical fume hood to ensure adequate ventilation and to contain any potential dust or vapors.[5] A safety shower and eyewash station must be readily accessible.[5]

Storage

Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6] It should be stored away from incompatible materials, particularly strong oxidizing agents and acids.[6] Protect from light and moisture to maintain chemical stability.[3]

Spill and Waste Management

In the event of a spill, evacuate the area and prevent the spread of the material. Small spills of solid material can be carefully swept up using an inert absorbent material and placed in a sealed container for disposal.[6] Do not generate dust. For larger spills, or if you are not trained in spill cleanup, contact your institution's environmental health and safety department. All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2][3][4]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and techniques for similar compounds.

Synthesis

The synthesis of this compound can be achieved through a two-step process involving the reduction of a nitro group followed by acylation. This approach is a standard and reliable method for the preparation of such aniline derivatives.

Caption: General Synthesis Workflow.

Step-by-Step Protocol:

-

Nitro Group Reduction:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, N-(2-Methyl-4-nitrophenyl)-2-methoxyacetamide, in a suitable solvent such as ethanol or ethyl acetate.

-

For catalytic hydrogenation, add a catalytic amount of palladium on carbon (10% w/w). The flask is then evacuated and backfilled with hydrogen gas. The reaction is stirred under a hydrogen atmosphere until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[7]

-

Alternatively, for a chemical reduction, the starting material can be dissolved in a mixture of ethanol and concentrated hydrochloric acid, followed by the portion-wise addition of tin(II) chloride dihydrate at room temperature. The reaction is typically stirred for several hours until completion.[8]

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst (for hydrogenation) or neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (for chemical reduction).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification

Purification of the crude product is critical to remove any unreacted starting materials, byproducts, or residual reagents. Recrystallization is often the most effective method for crystalline solids.

Recrystallization Protocol:

-

Solvent Selection: The choice of solvent is crucial for effective recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. Common solvents for acetamide derivatives include ethanol, water, or a mixture of the two.[2][9]

-

Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen recrystallization solvent.

-

Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.[2]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[2]

-

Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2]

-

Isolation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Chromatographic Purification:

For non-crystalline products or when recrystallization is ineffective, column chromatography is a viable alternative. Due to the basic nature of the amine group, an amine-functionalized silica gel or the addition of a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can prevent streaking and improve separation.[10][11] A typical mobile phase would be a gradient of ethyl acetate in hexanes.[8]

Analytical Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful tool for assessing the purity of the compound. A reverse-phase method is typically employed for compounds of this polarity.

Example HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for MS compatibility) or phosphoric acid.[12][13]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (typically around 254 nm).

-

Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a suitable ionization technique for this molecule. The expected molecular ion peak [M+H]⁺ would be at m/z 195.23.

Caption: Analytical Characterization Workflow.

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling. The protocols and safety information presented in this guide are designed to provide researchers and scientists with a solid foundation for working with this compound. Adherence to these guidelines will not only ensure a safe laboratory environment but also contribute to the generation of reliable and reproducible scientific data. It is the responsibility of every researcher to familiarize themselves with the hazards of the chemicals they work with and to implement the appropriate safety measures.

References

-

Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

-

University of Washington. (n.d.). Aniline. Retrieved from [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

-

Washington State University. (n.d.). Aniline. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

- Google Patents. (n.d.). CN104892448A - Preparation method of acetamide.

-

New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide on Newcrom R1 HPLC column. Retrieved from [Link]

-

Shutterstock. (n.d.). Acetamide Crystals Before Recrystallization Crystals Have Stock Photo 1229229841. Retrieved from [Link]

-

PubChem. (n.d.). N-Methoxy-N-methylacetamide. Retrieved from [Link]

- Google Patents. (n.d.). US4127607A - Process for the preparation of an acetamide derivative.

-

MIT. (n.d.). SAFETY. Retrieved from [Link]

-

AWS. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yla. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-amino-4-methylphenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(2,6-dimethylphenyl)-2-methoxyacetamide. Retrieved from [Link]

-

GSRS. (n.d.). N-(4-METHOXY-2-METHYLPHENYL)-ACETAMIDE. Retrieved from [Link]

-

ResearchGate. (2025, August 7). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Retrieved from [Link]

-

RCSB PDB. (n.d.). N-[2-(4-Methoxyphenyl)ethyl]acetamide. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide - [1H NMR] - Spectrum. Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). n-(4-amino-2-methylphenyl)-2-phenoxyacetamide. Retrieved from [Link]

Sources

- 1. 926271-83-2|this compound|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]

- 4. fishersci.com [fishersci.com]

- 5. ipo.rutgers.edu [ipo.rutgers.edu]

- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]

- 10. biotage.com [biotage.com]

- 11. biotage.com [biotage.com]

- 12. Separation of N-(2-Amino-5-(phenylthio)phenyl)-2-methoxyacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. 2-amino-2-(4-methoxyphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 15. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR [m.chemicalbook.com]

Unlocking New Frontiers: A Technical Guide to the Research Applications of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the identification of novel molecular scaffolds that offer both synthetic tractability and the potential for diverse biological activity is a paramount objective. N-(4-Amino-2-methylphenyl)-2-methoxyacetamide emerges as a compound of significant interest, embodying structural motifs that are prevalent in a range of bioactive molecules. This technical guide serves as an in-depth exploration of the potential research applications of this compound, providing a scientifically grounded framework for its investigation by researchers, scientists, and drug development professionals. While direct research on this compound is not extensively documented in publicly available literature, a comprehensive analysis of its constituent chemical moieties—the 4-amino-2-methylphenyl group and the 2-methoxyacetamide tail—reveals a wealth of potential therapeutic avenues. This guide will deconstruct the molecule to its core components, extrapolate potential applications based on established structure-activity relationships of related compounds, and provide detailed, actionable experimental protocols to validate these hypotheses.

Molecular Profile and Synthetic Strategy

Before delving into its potential applications, a foundational understanding of the physicochemical properties and synthetic accessibility of this compound is essential.

Chemical Structure and Properties:

| Property | Value | Source |

| CAS Number | 926271-83-2 | [1] |

| Molecular Formula | C10H14N2O2 | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| SMILES | CC1=CC(N)=CC=C1NC(COC)=O | Inferred from structure |

The structure features a substituted aniline ring, which is a common pharmacophore, and a flexible methoxyacetamide side chain. The primary amine on the phenyl ring offers a key site for further chemical modification, allowing for the exploration of a broad chemical space.

Proposed Synthetic Workflow:

The synthesis of this compound can be readily achieved through a standard amidation reaction. The following workflow outlines a logical and experimentally validated approach.

Caption: Proposed synthetic route for this compound.

Part 1: Potential as a Kinase Inhibitor Scaffold

Scientific Rationale: The anilino-pyrimidine and related aminophenyl scaffolds are foundational elements in the design of numerous kinase inhibitors. The 4-amino-2-methylphenyl moiety presents a vector for substitution that can be directed towards the ATP-binding site of various kinases. For instance, the diaminopyrimidine core is critical for CDK inhibitory activity[2]. Furthermore, derivatives of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide have been identified as novel BCR-ABL1 inhibitors, highlighting the utility of related acetamide structures in targeting kinases involved in cancer[3]. The methyl group on the phenyl ring can provide a steric handle to enhance selectivity, a crucial aspect in modern kinase inhibitor design.

Hypothesized Target Classes:

-

Cyclin-Dependent Kinases (CDKs): Deregulation of CDKs is a hallmark of many cancers. The core structure of the target compound bears resemblance to scaffolds known to inhibit CDKs.

-

Tyrosine Kinases (e.g., ABL, EGFR, VEGFR): Many FDA-approved tyrosine kinase inhibitors feature an aminophenyl core. The primary amine of this compound can be functionalized to interact with the hinge region of the kinase domain.

Experimental Protocol: Kinase Inhibition Profiling

-

Primary Kinase Panel Screen:

-

Objective: To identify initial kinase targets.

-

Method: Submit this compound for screening against a broad panel of recombinant human kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™).

-

Concentration: A single high concentration (e.g., 10 µM) is typically used for initial screening.

-

Data Analysis: Results are expressed as a percentage of inhibition relative to a control. Hits are typically defined as >50% inhibition.

-

-

Dose-Response and IC50 Determination for Hits:

-

Objective: To quantify the potency of the compound against confirmed hits.

-

Method: Perform a serial dilution of the compound (e.g., 10-point, 3-fold dilution starting from 100 µM) and measure kinase activity using a suitable assay format (e.g., ADP-Glo™, LanthaScreen™).

-

Data Analysis: Plot percentage inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Cellular Target Engagement Assay:

-

Objective: To confirm that the compound can inhibit the target kinase in a cellular context.

-

Method: Utilize a technique such as the Cellular Thermal Shift Assay (CETSA) or a phospho-specific antibody-based Western blot to measure the downstream effects of kinase inhibition.

-

Example: For a hypothetical hit on EGFR, treat EGFR-expressing cells (e.g., A431) with the compound, stimulate with EGF, and probe for phosphorylation of EGFR and downstream effectors like AKT and ERK.

-

Caption: A typical workflow for identifying and validating a novel kinase inhibitor.

Part 2: Exploration in Antimicrobial and Antifungal Drug Discovery

Scientific Rationale: The acetamide functionality is present in various compounds with demonstrated antimicrobial and antifungal properties. Research has shown that derivatives of N-phenylacetamide and N-(4-methoxyphenyl)acetamide can be converted into dithiocarbamates with significant antibacterial and antifungal activity[4]. For example, sodium acetyl(4-methoxyphenyl)carbamodithioate has shown high fungicidal activity against Fusarium oxysporum[4]. The core structure of this compound provides an excellent starting point for the synthesis of a library of derivatives to be screened for antimicrobial efficacy.

Hypothesized Mechanisms of Action:

-

Enzyme Inhibition: The compound or its derivatives could inhibit essential bacterial or fungal enzymes.

-

Cell Wall Disruption: Interference with the synthesis or integrity of the microbial cell wall.

-

Biofilm Formation Inhibition: Preventing the formation of microbial biofilms, which are often associated with drug resistance.

Experimental Protocol: Antimicrobial Susceptibility Testing

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Method: A broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is recommended.

-

Procedure:

-

Prepare a two-fold serial dilution of the compound in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

-

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

-

Objective: To determine the lowest concentration of the compound that kills the microorganism.

-

Method: Following MIC determination, an aliquot from the wells showing no growth is subcultured onto agar plates.

-

Procedure:

-

Spread a small volume (e.g., 10 µL) from each clear well of the MIC plate onto a fresh agar plate.

-

Incubate the agar plates.

-

The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

-

Data Presentation: Example MIC Data Table

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| This compound | >128 | >128 | 64 |

| Derivative 1A | 32 | 64 | 16 |

| Derivative 1B | 16 | 32 | 8 |

| Vancomycin | 1 | N/A | N/A |

| Ciprofloxacin | 0.5 | 0.015 | N/A |

| Fluconazole | N/A | N/A | 2 |

Part 3: Application as a Building Block in Combinatorial Chemistry

Scientific Rationale: The primary amino group on the phenyl ring of this compound is a versatile functional handle for combinatorial library synthesis. This allows for the rapid generation of a large number of structurally diverse analogs, which can then be screened against a wide array of biological targets. The 2-methoxyacetamide moiety can contribute to favorable pharmacokinetic properties, such as improved solubility and metabolic stability[5].

Proposed Library Synthesis Strategy:

The primary amine can be readily derivatized through various reactions, including:

-

Acylation: Reaction with a diverse set of acid chlorides or carboxylic acids to generate a library of amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary amines.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to generate diarylamines.

Caption: A schematic for the generation of a chemical library from the core scaffold.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and chemical biology. By leveraging the known biological activities of its constituent fragments, a rational and targeted approach to its investigation can be undertaken. This guide has outlined several high-potential research avenues, including its development as a kinase inhibitor scaffold, its exploration in antimicrobial drug discovery, and its use as a versatile building block for combinatorial chemistry. The provided experimental protocols offer a clear and actionable framework for researchers to begin validating these hypotheses. The true potential of this compound will undoubtedly be revealed through rigorous scientific inquiry, and it is our hope that this guide will serve as a catalyst for such endeavors.

References

-

Chu, X. J., DePinto, W., Bartkovitz, D., So, S. S., Vu, B. T., Packman, K., ... & Fotouhi, N. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of medicinal chemistry, 49(22), 6549–6560. [Link]

-

ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

-

PubChem. N-((4-methoxyphenyl)methyl)acetamide. [Link]

-

ResearchGate. Synthesis of novel 2-amino-4-(5 '-substituted 2 '-phenyl-1H-indol-3 '-yl)-6-aryl-4H-pyran-3-carbonitrile derivatives as antimicrobial and antioxidant agents. [Link]

-

AIP Publishing. 2-Phenoxyacetamide derivatives as SARS-CoV-2 main protease inhibitor: In silico studies. [Link]

-

GSRS. N-(4-METHOXY-2-METHYLPHENYL)-ACETAMIDE. [Link]

-

MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

-

PubChem. N-(2-amino-4-methylphenyl)acetamide. [Link]

-

Wikipedia. Mephedrone. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research. [Link]

-

PubMed. Derivatives of methoxetamine and major methoxetamine metabolites potently block NMDA receptors. [Link]

-

PubMed. Synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists. [Link]

-

MDPI. Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. [Link]

-

PubMed Central. the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. [Link]

Sources

- 1. 926271-83-2|this compound|BLD Pharm [bldpharm.com]

- 2. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth literature review of the chemical landscape surrounding N-(4-Amino-2-methylphenyl)-2-methoxyacetamide. While specific research on this particular molecule is limited in publicly available literature, this document serves as a comprehensive analysis of its structurally related compounds. By examining the synthesis, properties, and biological activities of analogous N-phenylacetamides and 2-methoxyacetamides, we can infer the potential characteristics and therapeutic avenues for the title compound, providing a valuable resource for researchers in drug discovery and development.

Introduction to the N-Phenylacetamide Scaffold: A Privileged Structure in Medicinal Chemistry

The N-phenylacetamide core is a recurring motif in a vast array of biologically active compounds. Its chemical simplicity, coupled with the ability to readily modify both the phenyl ring and the acetamide group, has made it a versatile scaffold for the development of novel therapeutic agents. The amide linkage is a key structural feature, participating in hydrogen bonding interactions with biological targets, while the phenyl ring can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.